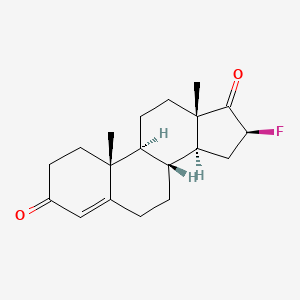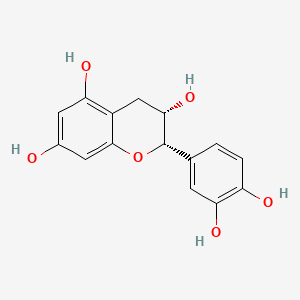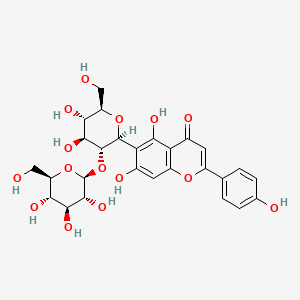
5-Hydroxy-2-methylbenzaldehyde
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 5-Hydroxy-2-methylbenzaldehyde can be synthesized through several methods. One common approach involves the reaction of 2-methylphenol with formaldehyde in the presence of a base, followed by oxidation. Another method includes the use of sulfuric acid and irradiation .
Industrial Production Methods: In industrial settings, the compound is often produced through the controlled oxidation of 2-methylphenol. This process typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under specific temperature and pressure conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Hydroxy-2-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acid chlorides.
Major Products Formed:
Oxidation: 5-Hydroxy-2-methylbenzoic acid.
Reduction: 5-Hydroxy-2-methylbenzyl alcohol.
Substitution: Various ethers and esters depending on the substituents used
Applications De Recherche Scientifique
5-Hydroxy-2-methylbenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Industry: It is used in the manufacture of dyes, fragrances, and other industrial chemicals
Mécanisme D'action
The mechanism by which 5-Hydroxy-2-methylbenzaldehyde exerts its effects involves its ability to participate in redox reactions. It can act as a redox-active compound, disrupting cellular antioxidation systems. This disruption can lead to the inhibition of microbial growth, making it a potential antifungal agent. The compound targets cellular components such as superoxide dismutases and glutathione reductase, leading to oxidative stress in the target organisms .
Comparaison Avec Des Composés Similaires
2-Hydroxy-5-methylbenzaldehyde: Similar structure but with the hydroxyl group in a different position.
5-Hydroxy-2-methoxybenzaldehyde: Contains a methoxy group instead of a methyl group.
2-Hydroxy-5-nitrobenzaldehyde: Contains a nitro group instead of a methyl group.
Uniqueness: 5-Hydroxy-2-methylbenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity.
Propriétés
IUPAC Name |
5-hydroxy-2-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-6-2-3-8(10)4-7(6)5-9/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QONBQACIGSEEDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23942-00-9 | |
| Record name | 5-hydroxy-2-methylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 5-hydroxy-2-methylbenzaldehyde in the formation of Schiff base compounds, and what structural features are observed in these derivatives?
A1: this compound acts as a crucial building block for synthesizing Schiff base compounds. [] These compounds are formed through a condensation reaction between the aldehyde group of this compound and a primary amine group. In the provided example, this compound reacts with 4-aminoantipyrine to create a Schiff base derivative. This derivative, (E)-4-(5-Hydroxy-2-methylbenzylideneamino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one, exhibits a trans configuration around the central C=N bond. Additionally, an intramolecular O—H⋯N hydrogen bond is observed, along with weak C—H⋯O hydrogen bonds that contribute to chain formation within the crystal structure. []
Q2: How does the presence of this compound impact the properties of bio-oil during aging?
A2: Interestingly, the presence of this compound appears to be transient during the aging process of bio-oil. Research indicates that while this compound is initially present, it disappears from the bio-oil mixture after aging at 80 °C for 24 hours, particularly in the presence of a specific compound additive. [] Although the exact mechanism of its disappearance is not fully elaborated in the research, this observation suggests that this compound might participate in reactions during the aging process, leading to the formation of other compounds and potentially influencing the final properties of the bio-oil.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2S,3R,4S,5S,6R)-2-[2,4-dihydroxy-6-[2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1194941.png)

![[[(2R,3S,4S,5R)-5-(6-aminopurin-9-yl)-4-azido-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B1194943.png)



